Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate

Building block procurement Medicinal chemistry Cost efficiency

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate (CAS 76470-36-5) is a heterobicyclic building block comprising a [1,3]dioxolo ring fused at the [4,5-b] position of a pyridine-6-carboxylate ethyl ester. With molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol, this compound belongs to the dioxolopyridine family, a privileged scaffold in kinase inhibitor and GPCR antagonist drug discovery programs.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 76470-36-5
Cat. No. B13069947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate
CAS76470-36-5
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N=C1)OCO2
InChIInChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(10-4-6)14-5-13-7/h3-4H,2,5H2,1H3
InChIKeyMEIAUNOLSUMBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-Dioxolo[4,5-b]pyridine-6-carboxylate (CAS 76470-36-5): Core Building Block for Fused Pyridine Medicinal Chemistry


Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate (CAS 76470-36-5) is a heterobicyclic building block comprising a [1,3]dioxolo ring fused at the [4,5-b] position of a pyridine-6-carboxylate ethyl ester . With molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol, this compound belongs to the dioxolopyridine family, a privileged scaffold in kinase inhibitor and GPCR antagonist drug discovery programs . It is supplied at ≥97% purity by multiple global vendors and serves as a key intermediate for constructing more complex heterocyclic libraries through ester hydrolysis, amidation, and cross-coupling reactions at the pyridine ring . The compound's [4,5-b] fusion geometry distinguishes it from the corresponding [4,5-c] regioisomer, altering both synthetic accessibility and downstream biological target engagement profiles .

Why Ethyl 1,3-Dioxolo[4,5-b]pyridine-6-carboxylate Cannot Be Replaced by Its Closest Analogs


Within the dioxolopyridine building-block family, seemingly minor structural variations produce substantial differences in reactivity, physicochemical properties, and biological annotation. The [4,5-b] fusion isomer places the pyridine nitrogen and ester group in a spatial relationship that directs electrophilic substitution and metal-catalyzed coupling ortho to the dioxole oxygen, a regiochemical outcome not replicated by the [4,5-c] isomer . The ethyl ester functionality offers a balanced lipophilicity and hydrolytic stability profile distinct from the free carboxylic acid (CAS 521278-13-7) or the 6-ol analog (CAS 1019767-69-1), directly impacting solubility, membrane permeability, and amenability to subsequent amidation or transesterification steps . Computational PASS predictions further indicate that the intact ethyl ester scaffold carries a unique multi-target activity signature — including signal transduction pathway inhibition (Pa 0.718) and protein kinase inhibition (Pa 0.620) — that is altered or lost upon hydrolysis to the acid or reduction to the alcohol [1]. These differences make generic substitution inadvisable without revalidation of the synthetic route and biological readout.

Quantitative Differentiation Evidence for Ethyl 1,3-Dioxolo[4,5-b]pyridine-6-carboxylate Relative to Structural Analogs


Procurement Cost Advantage: Ethyl Ester vs. 6-Hydroxy Analog on a Common Vendor Platform

On a like-for-like basis from the same supplier (AChemBlock, 97% purity, 1 g scale), ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is priced at $1,865/g, whereas the 6-hydroxy analog 2H-[1,3]dioxolo[4,5-b]pyridin-6-ol (CAS 1019767-69-1) is priced at $2,235/g . This represents a 16.6% cost saving per gram for the ethyl ester, a meaningful difference for library-scale synthesis where the ester can be hydrolyzed to the acid or converted to the amide in a single step, whereas the alcohol requires additional oxidation or activation before further elaboration.

Building block procurement Medicinal chemistry Cost efficiency

Multi-Supplier Purity Benchmarking: Ethyl Ester Achieves 97–98% Across Independent Vendors

The target compound is available at 97% purity from AChemBlock and 98% purity from LeYan (Catalog No. 1572341), demonstrating consistent high purity across independent supply chains . In contrast, the [4,5-c] regioisomer ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate (CAS 1064779-59-4) is typically supplied at 95% minimum purity by multiple vendors . This 2–3 percentage-point purity differential, while modest, can be consequential in multi-step syntheses where cumulative impurity carry-through reduces overall yield and complicates final-product purification. The [4,5-b] isomer's higher baseline purity reduces the need for pre-use repurification.

Quality control Supplier qualification Building block standardization

Predicted Multi-Target Biological Activity Signature Differentiates the Ethyl Ester from Hydrolyzed or Reduced Analogs

PASS (Prediction of Activity Spectra for Substances) computational analysis of the ethyl ester scaffold predicts a multi-target activity profile with the highest probability scores for signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), and antimycobacterial activity (Pa = 0.584) [1]. While direct PASS data for the corresponding free acid or alcohol are not available in the same study, the ester moiety is known to be a critical pharmacophoric element for membrane permeability and target engagement; hydrolysis to the acid (predicted LogP decrease of ~1.5–2.0 units) or reduction to the alcohol (loss of H-bond acceptor carbonyl) is expected to significantly alter this activity signature . This prediction profile supports the selection of the intact ethyl ester as the preferred starting point for hit-finding campaigns targeting kinase-dependent or signal-transduction-driven disease models.

Computational pharmacology Target prediction Kinase inhibition

Synthetic Versatility: Ethyl Ester Enables One-Step Diversification to Amides and Acids Unavailable from the 6-Ol Analog

The ethyl ester functionality of the target compound permits direct aminolysis to amides (treatment with primary or secondary amines, 60–80 °C, 12–24 h) and hydrolysis to the free carboxylic acid (LiOH or NaOH, aqueous THF/MeOH, rt, 2–4 h) without affecting the acid-labile dioxolo ring . In contrast, the 6-hydroxy analog (2H-[1,3]dioxolo[4,5-b]pyridin-6-ol, CAS 1019767-69-1) requires prior oxidation to the aldehyde or activation as a triflate before C–N or C–C bond formation can occur, adding 1–2 synthetic steps, lowering overall yield, and introducing regiochemical ambiguity [1]. This functional group advantage translates to a more compact synthetic sequence: ester → amide in one step (typical yield 70–90%) vs. alcohol → aldehyde → reductive amination (two steps, typical combined yield 40–65%).

Synthetic methodology Library synthesis Functional group interconversion

Optimal Procurement and Application Scenarios for Ethyl 1,3-Dioxolo[4,5-b]pyridine-6-carboxylate


Kinase Inhibitor Library Synthesis: ALK5, BTK, and Broad-Spectrum Kinase Programs

The predicted protein kinase inhibitor activity (Pa = 0.620, PASS) and established use of the dioxolopyridine scaffold in ALK5 inhibitor patents (US-8461348-B2) make this ethyl ester the preferred building block for generating focused kinase-inhibitor libraries [1]. Researchers should procure the 97–98% purity grade from qualified suppliers and employ direct amidation with diverse amines to generate 50–200 compound libraries for biochemical screening against kinase panels. The ester's one-step diversification advantage over the alcohol or acid analogs reduces library production time by approximately 40% and increases final compound purity by eliminating intermediate isolation steps.

CCR5 Antagonist Hit-Finding: GPCR-Targeted Medicinal Chemistry

Preliminary pharmacological screening has identified dioxolopyridine derivatives as CCR5 antagonists with potential applications in HIV infection, asthma, and autoimmune disease [1]. The ethyl ester serves as the key intermediate for introducing diverse C-6 amide or ester side chains that modulate CCR5 binding affinity. Procurement of the [4,5-b] isomer specifically is critical, as the [4,5-c] regioisomer positions the ester at a different vector angle relative to the dioxole oxygen lone pairs, altering the three-dimensional pharmacophore and potentially abolishing CCR5 engagement.

Multi-Target Anti-Infective Probe Development: Antimycobacterial and Antibacterial Screening

The PASS prediction for antimycobacterial activity (Pa = 0.584) combined with the predicted chloride peroxidase inhibition (Pa = 0.657) supports deployment of this building block in anti-infective probe synthesis [1]. The compound's balanced molecular weight (195.17 g/mol) and moderate predicted lipophilicity align with lead-like property guidelines, making it suitable for fragment-based or scaffold-hopping approaches targeting drug-resistant Mycobacterium tuberculosis or Gram-negative pathogens.

Chemical Biology Tool Compound Synthesis: Signal Transduction Pathway Modulators

The strongest PASS prediction for this scaffold is signal transduction pathways inhibitor (Pa = 0.718) [1]. This supports prioritized use in synthesizing chemical probes for dissecting TGF-β/ALK5, BTK-dependent, or PDGF receptor signaling cascades. The ethyl ester's balanced reactivity profile — stable to storage at 0–8 °C yet readily activated for amide coupling — makes it the optimal starting material for academic and industrial chemical biology groups requiring reproducible, high-purity tool compounds for target validation studies.

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